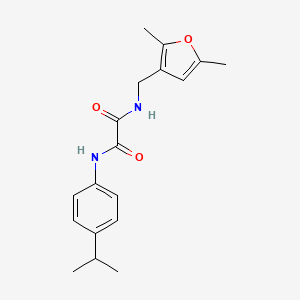

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Beschreibung

N1-((2,5-Dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. Its structure features two distinct substituents:

- N2-substituent: A 4-isopropylphenyl group, contributing hydrophobic interactions and steric bulk, commonly seen in bioactive molecules targeting receptors or enzymes.

Oxalamides are widely explored in medicinal and materials chemistry due to their hydrogen-bonding capacity and conformational flexibility.

Eigenschaften

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-11(2)14-5-7-16(8-6-14)20-18(22)17(21)19-10-15-9-12(3)23-13(15)4/h5-9,11H,10H2,1-4H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVKFTWPCFKIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C19H23N3O5S

- Molecular Weight : 405.5 g/mol

- CAS Number : 1351588-22-1

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the dimethylfuran moiety is thought to enhance its lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.

Antimicrobial Activity

Research has shown that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxalamides possess antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have shown Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Oxalamide Derivative A | 62.5 | E. coli |

| Oxalamide Derivative B | 78.12 | S. aureus |

Antiproliferative Activity

The antiproliferative effects of oxalamide derivatives have been explored in various cancer cell lines. In vitro studies indicate that certain structural analogs exhibit IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 226 µg/mL to 242.52 µg/mL against human cancer cell lines such as HeLa and A549 .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Case Studies

- Study on Antimicrobial Effects : A study investigated the antimicrobial efficacy of various oxalamide derivatives, revealing that compounds similar to this compound displayed notable antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

- Antiproliferative Activity Assessment : Another research effort focused on evaluating the antiproliferative properties of oxalamide compounds against different cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation effectively, suggesting their utility as potential chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide (Fig. 1, )

- Structural Features :

- Phthalimide core (rigid, planar aromatic system).

- Chloro substituent at position 3 and phenyl group at position 2.

- Functional Groups : Imide, chloro, phenyl.

- Applications: Monomer for polyimide synthesis, leveraging its thermal stability and rigidity .

- Key Differences :

- The oxalamide backbone in the target compound offers greater conformational flexibility compared to the rigid phthalimide core.

- The dimethylfuran group may enhance metabolic stability relative to the chloro substituent, which is prone to nucleophilic substitution.

- Applications diverge: phthalimides are polymer precursors, whereas oxalamides are more common in bioactive molecules.

W54011 (N-([4-Dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride) ()

- Structural Features: Carboxamide linker with a 4-isopropylphenyl group (shared with the target compound). Additional 4-dimethylaminophenyl and methoxy-tetrahydronaphthalene moieties.

- Functional Groups: Carboxamide, isopropylphenyl, dimethylamino, methoxy.

- Applications : GPCR modulation (implied by its inclusion in a GPCR reference text) .

- Key Differences: The target compound’s oxalamide linker allows for stronger hydrogen-bonding interactions compared to W54011’s carboxamide. The dimethylfuran group in the target may reduce basicity and improve blood-brain barrier penetration relative to W54011’s dimethylamino group.

Data Table: Structural and Functional Comparison

Research Findings and Hypotheses

Hydrogen-Bonding Capacity : The oxalamide group in the target compound may enable stronger interactions with biological targets (e.g., enzymes, receptors) compared to phthalimides or carboxamides.

Lipophilicity: The 4-isopropylphenyl group (shared with W54011) suggests moderate lipophilicity, favoring membrane permeability. The dimethylfuran substituent could further enhance metabolic stability over chloro or amino groups.

Conformational Flexibility : Unlike rigid phthalimides, the oxalamide’s flexibility may allow adaptive binding to diverse targets, though this could reduce selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.